

Unraveling the Molecular Landscape: A Technical Guide to Deuterated Compounds in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-butyryl-L-Homoserine lactone-d₅

Cat. No.: B10767133

[Get Quote](#)

A Note on Nomenclature: The term "BHL-d₅" does not correspond to a readily identifiable chemical entity in scientific literature. The "-d₅" suffix commonly denotes the presence of five deuterium atoms within a molecule, a technique frequently employed in drug development and metabolic studies to create isotopically labeled internal standards for analytical quantification. Given the ambiguity of "BHL," this guide will focus on a representative deuterated compound, d₅-JPH203, for which detailed scientific information is available. This will serve as an illustrative example of the data and experimental considerations relevant to researchers working with such molecules.

d₅-JPH203: A Case Study in Deuterated Compound Analysis

d₅-JPH203 is a deuterated analog of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).[1][2] LAT1 is a promising target in cancer therapy due to its role in supplying essential amino acids to tumor cells.[1][2] The deuterated form, d₅-JPH203, is synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to accurately quantify JPH203 levels in biological samples.[2]

Physicochemical Properties of d₅-JPH203

A comprehensive summary of the known physical and chemical properties of d5-JPH203 is presented below. It is important to note that many properties of deuterated compounds are very similar to their non-deuterated counterparts.

Property	Value	Source
Chemical Formula	C ₂₁ H ₁₄ D ₅ NO ₄	Derived from Synthesis Paper[1]
Molecular Weight	368.42 g/mol	Calculated
Appearance	Orange-yellow solid (intermediate 3)	[1]
Solubility	Soluble in ethyl acetate, THF, acetic acid	[1]

Spectroscopic Data

The following spectroscopic data is crucial for the identification and characterization of d5-JPH203 and its intermediates.

Spectroscopy	Key Data Points	Source
¹³ C-NMR (100 MHz, CDCl ₃)	δC 52.5, 111.7, 119.3, 123.9, 125.1, 126.2, 127.6, 128.5, 131.5, 134.6, 150.7, 165.3, 170.9 ppm (for intermediate d ₅ -Methyl 3-Benzamido-2-Hydroxybenzoate)	[1]
¹ H-NMR (400 MHz, DMSO-d ₆)	δH 3.41 (3H, s, CH ₃), 5.75 (2H, s, CH ₂), 8.48 (1H, s, CH aromatic), 8.71 (1H, s, CH aromatic) ppm (for a related intermediate)	[1]

Experimental Protocols

The synthesis of d5-JPH203 involves a multi-step process. The following are key experimental protocols adapted from the published synthesis.^[1]

Synthesis of d₅-Benzoyl Chloride (1)

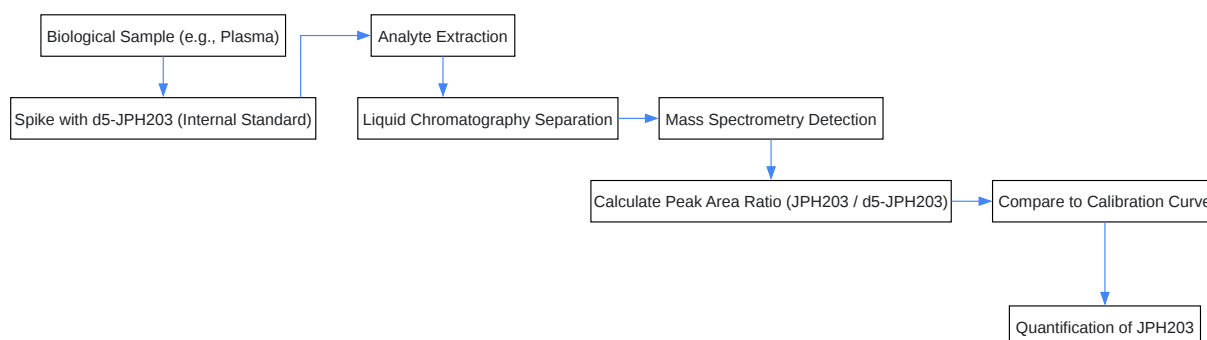
- Suspend Benzoic acid-d₅ (8.00 g, 58.3 mmol) in dry toluene (100 mL).
- Add thionyl chloride (29.6 mL) dropwise.
- Heat the mixture to 110°C and stir overnight.
- Evaporate the toluene under vacuum.
- Treat the residue with dry toluene (10 mL) three times to yield a plum-colored oil.

Synthesis of d₅-Methyl 3-Benzamido-2-Hydroxybenzoate (3)

- Suspend 3-Amino methyl salicylate (7.78 g, 53.4 mmol) in dry THF (90 mL) and cool to 5°C.
- Add N,N-dimethylaniline (11.8 mL) dropwise and stir for 15 minutes.
- Add a solution of d₅-Benzoyl chloride (8.7 g) in dry THF (10 mL) dropwise.
- Stir the reaction mixture for one hour.
- Quench the reaction with 10 mL of water.
- Extract the product into 70 mL of ethyl acetate.
- Wash the organic layer with 10% HCl and brine.
- Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under pressure to obtain an orange-yellow solid.

Workflow and Logical Relationships

The primary application of d5-JPH203 is as an internal standard in bioanalytical methods. The following diagram illustrates the typical workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of JPH203 using d5-JPH203 as an internal standard.

This in-depth guide on d5-JPH203 serves as a template for the type of technical information essential for researchers in drug development and analytical chemistry. While the specific properties and protocols will vary for different deuterated compounds, the fundamental principles of characterization, synthesis, and application remain consistent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biomedres.us [biomedres.us]
- 2. Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203 [ideas.repec.org]

- To cite this document: BenchChem. [Unraveling the Molecular Landscape: A Technical Guide to Deuterated Compounds in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10767133#physical-and-chemical-properties-of-bhl-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com